Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 156880-57-8
VCID: VC0120322
InChI: InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1
SMILES: C=CC1C2CCC(C2)C1C=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI)

CAS No.: 156880-57-8

Main Products

VCID: VC0120322

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) - 156880-57-8

CAS No. 156880-57-8
Product Name Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI)
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1
Standard InChIKey JCKKBRXWDBWAEP-JXUBOQSCSA-N
Isomeric SMILES C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O
SMILES C=CC1C2CCC(C2)C1C=O
Canonical SMILES C=CC1C2CCC(C2)C1C=O
Synonyms Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI)
PubChem Compound 641353
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator